Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-
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Overview
Description
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-: is a complex organic compound that belongs to the class of triazinoindole derivatives This compound is characterized by the presence of a bromine atom, a triazinoindole core, and an isopropyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole ring system. Common reagents used in this step include bromine and methyl groups to introduce the bromo and methyl substituents, respectively.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate with isopropylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination under specific conditions.
Substitution: The bromine atom in the triazinoindole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Debrominated Derivatives: From reduction reactions.
Substituted Triazinoindoles: From nucleophilic substitution reactions.
Scientific Research Applications
Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological assays, particularly in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indole-3-thione
- 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol
Uniqueness
Compared to similar compounds, Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)- is unique due to the presence of the isopropyl group attached to the acetamide moiety. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16BrN5OS |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C15H16BrN5OS/c1-8(2)17-12(22)7-23-15-18-14-13(19-20-15)10-6-9(16)4-5-11(10)21(14)3/h4-6,8H,7H2,1-3H3,(H,17,22) |
InChI Key |
GTRDTYUPELBYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)Br)N=N1 |
Origin of Product |
United States |
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